2-Fluoroadenosine (CAS 146-78-1) is a synthetically modified purine nucleoside characterized by a fluorine atom at the 2-position of the adenine ring. This specific halogenation imparts profound resistance to adenosine deaminase (ADA), preventing the rapid metabolic degradation that typically neutralizes natural adenosine. In procurement and industrial contexts, 2-fluoroadenosine serves as a critical, stable precursor for the synthesis of advanced antimetabolite active pharmaceutical ingredients (APIs), such as fludarabine and investigational reverse transcriptase inhibitors. Furthermore, its potent, ADA-independent cytotoxicity makes it a highly reliable positive control and biochemical probe for evaluating nucleoside transport, apoptosis, and cellular signaling in unpurified biological matrices [1].
Substituting 2-fluoroadenosine with unhalogenated adenosine or alternative analogs like 2-chloroadenosine fundamentally compromises assay integrity and synthetic workflows. Natural adenosine is rapidly deaminated by ADA in whole blood and cell cultures, exhibiting a half-life of less than one minute, which renders it functionally inactive in complex matrices without the co-administration of metabolic inhibitors [1]. While 2-chloroadenosine offers some enzymatic resistance, it presents a different cytotoxicity profile and steric footprint, making it an unsuitable precursor for APIs that specifically require the 2-fluoro pharmacophore for target binding and clinical efficacy. For API manufacturing, attempting late-stage chemical fluorination of complex nucleosides instead of procuring pre-fluorinated 2-fluoroadenosine often results in drastic yield losses and requires extensive protection-deprotection steps [2].
In unpurified biological matrices, the 2-fluoro substitution prevents enzymatic deamination. When tested for the inhibition of ADP-induced human platelet aggregation in whole blood, 2-fluoroadenosine demonstrated an IC50 of 12 µM. In stark contrast, natural adenosine failed to inhibit aggregation even at concentrations up to 50 µM due to its rapid metabolism (half-life < 1 minute) [1].
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation in whole blood (IC50) |
| Target Compound Data | 12 µM |
| Comparator Or Baseline | Adenosine: Inactive at 10-50 µM (rapidly metabolized) |
| Quantified Difference | 2-Fluoroadenosine achieves functional efficacy (12 µM IC50) where adenosine completely fails. |
| Conditions | Whole blood matrix, ADP-induced aggregation without ADA inhibitors |
Essential for researchers and assay developers requiring a stable nucleoside probe that remains active in enzyme-rich biological fluids.
2-Fluoroadenosine functions as a highly potent cytotoxic agent, making it an ideal reference standard. In comparative cell growth inhibition evaluations, 2-fluoroadenosine exhibited a 50% growth inhibition concentration of 1.18 µM. Conversely, the cyclopentanyl nucleoside analog Neplanocin A (NPA) showed no cytotoxicity up to 200 µM under the same assay conditions[1].
| Evidence Dimension | Cell growth inhibition (50% effective concentration) |
| Target Compound Data | 1.18 µM |
| Comparator Or Baseline | Neplanocin A (NPA): >200 µM |
| Quantified Difference | >160-fold higher cytotoxic potency for 2-fluoroadenosine. |
| Conditions | In vitro cytotoxicity and cell growth inhibition screening |
Provides a reliable, highly potent positive control for validating cytotoxicity assays and evaluating new nucleoside-based chemotherapeutics.
Procuring 2-fluoroadenosine as a pre-fluorinated scaffold circumvents the severe limitations of late-stage chemical fluorination. Direct radiofluorination or chemical fluorination of intact purine nucleosides often fails or yields negligible recoveries (e.g., ~1% radiochemical yield for direct adenosine fluorination) due to the lability of the purine ring and the need for complex protecting groups [1]. By utilizing 2-fluoroadenosine in enzymatic transglycosylation processes, manufacturers can achieve highly efficient, stereoselective synthesis of therapeutic nucleosides like fludarabine precursors without harsh fluorination steps [2].
| Evidence Dimension | Synthetic viability for 2-fluoropurine APIs |
| Target Compound Data | Direct, high-efficiency biocatalytic substrate |
| Comparator Or Baseline | Late-stage chemical fluorination of adenosine: ~1% yield |
| Quantified Difference | Bypasses multi-step protection/deprotection and extremely low-yield (<5%) late-stage fluorination. |
| Conditions | Industrial or laboratory synthesis of fluorinated nucleoside APIs |
Dramatically reduces synthetic complexity and manufacturing costs for producing 2-fluorinated antimetabolite drugs.
Directly leverages its pre-fluorinated purine ring for the high-yield biocatalytic or chemical synthesis of drugs like fludarabine and investigational nucleoside reverse transcriptase inhibitors, avoiding low-yield late-stage fluorination [1].
Utilized in platelet aggregation and nucleoside transport studies where natural adenosine is rapidly degraded by ADA, ensuring reliable, enzyme-independent data collection [2].
Applied as a highly potent, standardized cytotoxic agent (IC50 ~ 1.18 µM) to validate cell viability assays and benchmark novel chemotherapeutic nucleoside analogs [3].
Irritant